Pasireotide acetate

描述

帕西瑞肽(SOM230)醋酸盐是一种新型的多受体配体生长抑素类似物。它具有独特的受体结合特征,对生长抑素受体亚型 1、2、3 和 5 具有高亲和力。 该化合物主要用于治疗肢端肥大症和库欣病,以及晚期神经内分泌肿瘤患者 .

准备方法

帕西瑞肽醋酸盐是通过一种合理的药物设计方法合成的,旨在创造代谢稳定且化学易得的生长抑素类似物。 合成方法包括将特定的亚结构整合到稳定的环己六肽模板中,从而产生一种对多种生长抑素受体亚型具有高亲和力的化合物 . 帕西瑞肽醋酸盐的工业生产方法涉及大规模肽合成技术,确保高纯度和高产率。

化学反应分析

帕西瑞肽醋酸盐会经历各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。这些反应产生的主要产物取决于所用的具体条件和试剂。 例如,帕西瑞肽醋酸盐的氧化会导致亚砜或砜的形成,而还原会导致还原类似物的形成 .

科学研究应用

Acromegaly

Pasireotide acetate has been shown to be an effective treatment option for patients with acromegaly, particularly those resistant to first-line therapies such as octreotide. Clinical studies have demonstrated that pasireotide can reduce GH levels and tumor volume significantly:

- Efficacy : In a phase II study, 27% of patients achieved biochemical control after three months of treatment with pasireotide . Furthermore, long-term studies have shown sustained efficacy over 11 years in patients who continued therapy .

- Safety Profile : The most common adverse events include hyperglycemia, gastrointestinal disturbances, and weight loss; however, these are typically manageable .

Cushing's Disease

This compound is also approved for the treatment of Cushing's disease, particularly in cases where surgery is not an option or has failed:

- Tumor Volume Reduction : A phase III trial indicated that pasireotide significantly decreased urinary free cortisol levels and corticotroph tumor volume in patients with Cushing's disease .

- Long-term Benefits : Patients treated with pasireotide reported improvements in clinical signs of hypercortisolism and quality of life metrics over extended periods .

Neuroendocrine Tumors (NETs)

Pasireotide has demonstrated efficacy in managing symptoms associated with neuroendocrine tumors, particularly carcinoid syndrome:

- Symptom Control : In a study involving patients with advanced NETs refractory to octreotide therapy, pasireotide provided symptom relief in approximately 27% of patients .

- Stabilization of Disease : More than half of the patients experienced stable disease following treatment with pasireotide over a defined period .

Comparative Efficacy

The following table summarizes key clinical findings related to the efficacy of this compound compared to other treatments:

| Condition | Treatment | Efficacy Rate | Notable Findings |

|---|---|---|---|

| Acromegaly | Pasireotide | 27% | Significant reduction in GH and tumor volume |

| Cushing's Disease | Pasireotide | >50% | Decreased UFC levels and improved clinical signs |

| Neuroendocrine Tumors | Pasireotide | 27% | Symptom control in carcinoid syndrome |

Case Study 1: Acromegaly Treatment

A patient with persistent acromegaly despite prior octreotide therapy was treated with pasireotide. After three months, the patient exhibited a GH reduction from elevated levels to within normal range and a notable decrease in pituitary tumor size.

Case Study 2: Cushing's Disease Management

In another case involving a patient diagnosed with Cushing's disease who was not a surgical candidate, initiation of pasireotide resulted in a rapid decline in urinary free cortisol levels and marked improvement in symptoms such as hypertension and weight gain.

作用机制

帕西瑞肽醋酸盐通过与生长抑素受体 1、2、3 和 5 结合发挥作用。这种结合抑制生长激素、胰岛素样生长因子 1 和促肾上腺皮质激素的分泌,导致体内这些激素水平降低。抑制这些激素有助于控制肢端肥大症和库欣病的症状。 此外,帕西瑞肽醋酸盐已被证明可诱导肿瘤细胞凋亡并抑制血管生成,从而有助于其抗肿瘤作用 .

相似化合物的比较

与其他生长抑素类似物(如奥曲肽和兰瑞肽)相比,帕西瑞肽醋酸盐是独一无二的。虽然奥曲肽和兰瑞肽主要与生长抑素受体亚型 2 结合,但帕西瑞肽醋酸盐具有更广泛的结合特征,对受体亚型 1、2、3 和 5 具有高亲和力。 这种更广泛的结合特征使帕西瑞肽醋酸盐在控制肢端肥大症和神经内分泌肿瘤患者的症状和减少肿瘤体积方面更有效 . 类似的化合物包括奥曲肽和兰瑞肽,它们也被用于治疗肢端肥大症和神经内分泌肿瘤 .

生物活性

Pasireotide acetate (SOM230) is a second-generation somatostatin analog that exhibits a unique profile of biological activity through its interaction with various somatostatin receptor subtypes. This article delves into the pharmacodynamics, efficacy, and clinical applications of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

Pasireotide is primarily designed to target multiple somatostatin receptor subtypes, particularly sst1, sst2, sst3, and sst5. Its enhanced binding affinity compared to first-generation somatostatin analogs like octreotide allows for broader therapeutic applications, especially in conditions like acromegaly and neuroendocrine tumors (NETs) .

Pasireotide functions by binding to somatostatin receptors on various cells, leading to the inhibition of hormone secretion. It has been shown to:

- Inhibit Growth Hormone (GH) : Particularly effective in patients with acromegaly due to its affinity for sst5 receptors found in GH-secreting pituitary adenomas.

- Control Symptoms in NETs : Effective in managing symptoms such as diarrhea and flushing in patients with carcinoid syndrome resistant to other therapies .

Pharmacokinetics

The pharmacokinetic profile of pasireotide indicates:

- Absorption : Well absorbed with moderate plasma protein binding.

- Distribution : Distributed to various tissues including the liver and kidneys.

- Metabolism : Primarily metabolized by CYP3A4.

- Excretion : Mainly excreted unchanged in feces and urine .

Acromegaly

A phase II study demonstrated that pasireotide significantly reduced GH levels and normalized IGF-I levels in patients with acromegaly. Key findings included:

- Biochemical Response : After 4 weeks of treatment, 19% of patients achieved a biochemical response, which increased to 27% after three months.

- Tumor Volume Reduction : 39% of patients experienced more than a 20% reduction in pituitary tumor volume .

Neuroendocrine Tumors (NETs)

In patients with advanced NETs, pasireotide showed promising results:

- Symptom Control : In a study involving 45 patients, 27% achieved complete or partial symptom control over 15 days. The most common adverse events included nausea (27%) and abdominal pain (20%) .

- Long-term Efficacy : A real-world study indicated sustained reductions in mean urinary free cortisol levels among patients treated for Cushing’s disease .

Adverse Effects

While pasireotide is generally well tolerated, some adverse effects have been reported:

- Hyperglycemia : Occurred in 16% of patients, particularly those with pre-existing diabetes.

- Gastrointestinal Issues : Nausea and abdominal pain were the most frequently reported side effects .

Data Table: Summary of Clinical Findings

| Condition | Study Type | Sample Size | Efficacy (% Responders) | Common Adverse Events |

|---|---|---|---|---|

| Acromegaly | Phase II | 60 | 27% | Nausea (27%), Hyperglycemia (16%) |

| Neuroendocrine Tumors | Phase II | 45 | 27% | Abdominal Pain (20%), Nausea (27%) |

| Cushing's Disease | Real-world Study | Varies | Sustained cortisol reduction | Hyperglycemia |

Case Studies

-

Acromegaly Patient Case :

A patient previously unresponsive to octreotide was switched to pasireotide. After three months, GH levels normalized, and the patient reported improved quality of life. -

NET Patient Case :

A patient with refractory carcinoid syndrome experienced significant symptom relief after initiating treatment with pasireotide, demonstrating its potential as an alternative therapy for resistant cases .

属性

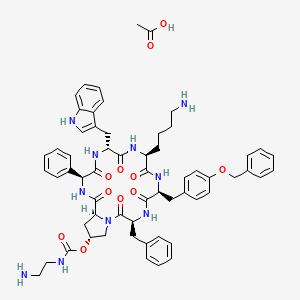

IUPAC Name |

acetic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H66N10O9.C2H4O2/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;1-2(3)4/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);1H3,(H,3,4)/t43-,46+,47+,48-,49+,50+,51+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKFNBBHVLMWQH-QKXVGOHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H70N10O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1107.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396091-76-2 | |

| Record name | Pasireotide acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396091762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PASIREOTIDE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662X0VFR9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。